6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride
Description
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is a bicyclic compound featuring a spiro[3.4]octane core with an aminomethyl substituent at position 6 and a hydroxyl group at position 5, protonated as a hydrochloride salt. This structure is synthesized via strategies involving cycloaddition reactions, such as the annulation of α-aminomethyl esters with isocyanates, followed by reduction of masked amino groups (e.g., cyano) to yield the aminomethyl functionality . The spiro architecture and polar functional groups (amine, hydroxyl) confer unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications. Its CAS registry number is 2241128-47-0, with additional identifiers like EN300-26865450 .
Properties
IUPAC Name |
7-(aminomethyl)spiro[3.4]octan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLDVUMVYRRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired spirocyclic structure. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Substituents: The target compound’s spiro[3.4]octane core distinguishes it from larger spiro[3.5]nonane derivatives (e.g., EN300-26865450). Smaller ring systems may enhance conformational rigidity and metabolic stability .
Biological Activity
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride, with the CAS number 2241128-47-0, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and implications in medicinal chemistry, particularly focusing on its interactions with biological targets.
Structural Overview
The molecular formula of this compound is . Its structure features a spirocyclic framework that is significant in medicinal chemistry due to its ability to modulate various biological pathways.
Target Receptors
Research suggests that compounds with similar structures often target:
- Ryanodine Receptors (RyR) : These receptors are involved in calcium signaling within cells, particularly in cardiac and skeletal muscle tissues.
- Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) : This enzyme plays a critical role in calcium homeostasis by pumping calcium ions back into the sarcoplasmic reticulum.
Biological Activity
The biological activity of this compound can be inferred from related compounds and studies:
- Calcium Modulation : Similar compounds have been shown to stabilize RyR2, reducing abnormal calcium leakage and preventing arrhythmias in cardiac tissues.
- Neurotransmitter Interaction : The aminomethyl group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Pharmacological Studies
While specific studies on this compound are scarce, the following table summarizes findings from related compounds that may provide insights into its biological potential:
Case Studies
- Cardiac Function Studies : In vitro studies involving spirocyclic compounds similar to this compound have demonstrated their ability to modulate calcium signaling pathways, which is vital for maintaining normal cardiac function.
- Cytotoxicity Assays : Research has indicated that structurally similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
